2-Fluorophenylmagnesium bromide

概要

説明

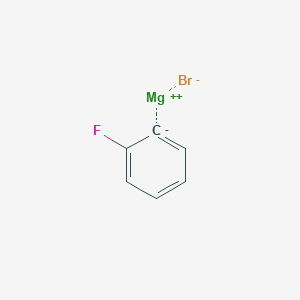

2-Fluorophenylmagnesium bromide is an organometallic compound with the molecular formula C6H4BrFMg. It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly useful in the synthesis of various functionalized biphenyl-based phosphine ligands .

準備方法

Synthetic Routes and Reaction Conditions: 2-Fluorophenylmagnesium bromide is typically prepared by the reaction of 2-fluorobromobenzene with magnesium in an anhydrous ether solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from reacting with the Grignard reagent .

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining the consistency and quality of the product .

化学反応の分析

Types of Reactions: 2-Fluorophenylmagnesium bromide undergoes various types of chemical reactions, including:

Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.

Substitution Reactions: It can replace halides in aromatic compounds.

Coupling Reactions: It is used in the formation of carbon-carbon bonds in the presence of catalysts.

Common Reagents and Conditions:

Carbonyl Compounds: Aldehydes and ketones are common reactants.

Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

Solvents: Anhydrous THF is commonly used to dissolve the Grignard reagent.

Major Products Formed:

Alcohols: From reactions with aldehydes and ketones.

Biphenyl Compounds: From coupling reactions.

科学的研究の応用

Organic Synthesis

2-Fluorophenylmagnesium bromide is extensively used in the synthesis of complex organic molecules, including:

- Pharmaceuticals: It aids in creating drug intermediates and biologically active compounds.

- Agrochemicals: The compound is useful in synthesizing herbicides and pesticides.

- Materials Science: It contributes to the development of polymers and resins with specific properties.

Mechanistic Studies

The compound facilitates mechanistic studies due to its nucleophilic nature. It reacts with electrophilic centers, such as carbonyl groups, leading to the formation of alcohols and other functionalized compounds. This property is crucial for understanding reaction pathways and developing new synthetic methodologies .

Case Study 1: Synthesis of Biologically Active Compounds

A study demonstrated the effectiveness of this compound in synthesizing novel alkyl/aryl alcohols through nucleophilic addition reactions with various carbonyl compounds. The reactions were conducted under controlled temperatures to minimize decomposition:

| Reaction Type | Yield (%) | Notes |

|---|---|---|

| Aldehyde Addition | 50% | Moderate yields observed |

| Ketone Addition | 65% | Higher yields noted with optimized conditions |

This study highlighted the compound's utility in generating compounds with potential therapeutic applications .

Case Study 2: Coupling Reactions

In another investigation, this compound was employed in aerobic heterocoupling reactions, achieving notable yields:

| Coupling Partner | Yield (%) |

|---|---|

| Phenylmagnesium Bromide | 81% |

| p-Methoxyphenylmagnesium Bromide | 87% |

These results underscore the reagent's effectiveness in forming biaryl compounds, which are essential in drug discovery .

作用機序

The mechanism of action of 2-fluorophenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The presence of the fluorine atom can influence the reactivity and selectivity of the Grignard reagent .

類似化合物との比較

Phenylmagnesium Bromide: Lacks the fluorine atom, making it less selective in certain reactions.

2-Chlorophenylmagnesium Bromide: Similar in structure but with a chlorine atom instead of fluorine, which can affect its reactivity.

2-Bromophenylmagnesium Bromide: Contains a bromine atom, which can lead to different reaction pathways.

Uniqueness: 2-Fluorophenylmagnesium bromide is unique due to the presence of the fluorine atom, which can enhance its reactivity and selectivity in certain synthetic applications. This makes it a valuable reagent in the synthesis of complex organic molecules .

生物活性

2-Fluorophenylmagnesium bromide (C6H4BrFMg) is an organometallic compound classified as a Grignard reagent. It plays a significant role in organic synthesis, particularly in forming carbon-carbon bonds. This article explores its biological activity, mechanisms of action, and applications in medicinal chemistry, supported by research findings and case studies.

Molecular Formula: C6H4BrFMg

Molecular Weight: 201.36 g/mol

Appearance: Colorless to light yellow liquid

Solubility: Soluble in anhydrous ether and THF (tetrahydrofuran)

The primary mechanism by which this compound exerts its biological activity involves nucleophilic addition reactions. The carbon-magnesium bond acts as a nucleophile, attacking electrophilic centers such as carbonyl groups, leading to the formation of alcohols and other functionalized compounds. The presence of the fluorine atom enhances the reactivity and selectivity of the reagent, making it valuable in synthesizing biologically active compounds .

Biological Applications

This compound is utilized in various biological and medicinal chemistry applications:

- Synthesis of Drug Intermediates: It is involved in creating intermediates for pharmaceuticals, contributing to drug discovery and development processes.

- Preparation of Biologically Active Compounds: The compound aids in synthesizing complex organic molecules that exhibit biological activity, including potential therapeutic agents .

- Research in Medicinal Chemistry: Its unique properties allow for the exploration of new drug candidates with enhanced efficacy and reduced side effects.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various synthetic pathways:

-

Aerobic Heterocoupling Reactions:

Reaction Yield (%) Coupling with phenylmagnesium bromide 81 Coupling with p-methoxyphenylmagnesium bromide 87 -

Anti-Inflammatory Activity:

Compound Edema Volume (± S.E) % Inhibition Compound 1 1.080 ± 0.030 * 49.76 Compound 2 1.133 ± 0.049 * 47.30 Compound 3 0.800 ± 0.036 * 62.79 - Synthesis of Novel Alkyl/Aryl Alcohols:

Comparison with Similar Compounds

The unique properties of this compound can be contrasted with other similar Grignard reagents:

| Compound | Key Features |

|---|---|

| Phenylmagnesium Bromide | Lacks fluorine; less selective |

| 2-Chlorophenylmagnesium Bromide | Chlorine atom affects reactivity |

| 2-Bromophenylmagnesium Bromide | Different reaction pathways due to bromine |

The presence of fluorine in this compound enhances its reactivity compared to these analogous compounds, facilitating more efficient synthesis routes for biologically active molecules.

特性

IUPAC Name |

magnesium;fluorobenzene;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F.BrH.Mg/c7-6-4-2-1-3-5-6;;/h1-4H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZFNFSPJVPNKFT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C([C-]=C1)F.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501305759 | |

| Record name | Bromo(2-fluorophenyl)magnesium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501305759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446-53-7 | |

| Record name | Bromo(2-fluorophenyl)magnesium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501305759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。